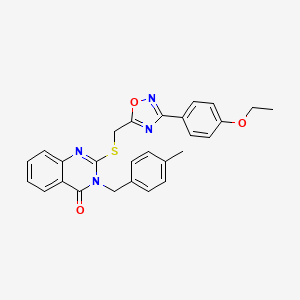
2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H24N4O3S and its molecular weight is 484.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a hybrid derivative that combines the structural features of quinazolinones and oxadiazoles. Quinazolinones are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of the oxadiazole moiety enhances the potential pharmacological profile of this compound.
Structure and Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key synthetic route includes the formation of the oxadiazole ring followed by the introduction of the quinazolinone structure. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives similar to our compound demonstrate IC50 values in the micromolar range against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. Specifically, compounds with similar structures were reported to inhibit cell growth effectively, with IC50 values ranging from 10 µM to 12 µM across different cell lines .
Antimicrobial Activity
The antimicrobial potential of quinazolinone derivatives has been well-documented. Compounds containing oxadiazole rings have shown enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives with similar structural features demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often below 50 µg/mL .
Anti-inflammatory Effects
Quinazolinone derivatives have been studied for their anti-inflammatory properties as well. The presence of the oxadiazole moiety may contribute to these effects by modulating inflammatory pathways. In vitro assays have indicated that certain derivatives can reduce pro-inflammatory cytokine production in macrophages .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various quinazolinone derivatives on cancer cell lines using an MTT assay. The results indicated that compounds similar to our target compound exhibited significant cytotoxicity with varying degrees depending on their structural modifications .
- Antimicrobial Testing : Another investigation focused on the antimicrobial activity of oxadiazole-containing quinazolinones against a panel of pathogens. The results showed promising activity against both bacterial and fungal strains, highlighting the potential of these compounds in treating infections .
Data Summary
Eigenschaften
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-3-33-21-14-12-20(13-15-21)25-29-24(34-30-25)17-35-27-28-23-7-5-4-6-22(23)26(32)31(27)16-19-10-8-18(2)9-11-19/h4-15H,3,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWGDYVPQVTHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














